molecular formula C14H9Cl2FN2OS B5831292 3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide

3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5831292
M. Wt: 343.2 g/mol
InChI Key: CHXGZSIVTNENSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide, also known as DFB, is a chemical compound that has been widely studied for its potential use in scientific research. DFB is a thioamide derivative that has been shown to have a range of biochemical and physiological effects, making it an important tool for investigating a variety of biological processes.

Mechanism of Action

3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide acts as a competitive inhibitor of PTPs, binding to the active site of the enzyme and preventing the dephosphorylation of target proteins. This leads to the inhibition of downstream signaling pathways, which can have a range of effects on cellular processes.
Biochemical and Physiological Effects:
3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects are largely mediated by the inhibition of PTPs, which play a critical role in the regulation of these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide in scientific research is its potency as a PTP inhibitor. This makes it a valuable tool for investigating the role of PTPs in a variety of biological processes. However, one limitation of using 3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several future directions for research on 3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide, including the development of more potent and selective PTP inhibitors, the investigation of the role of PTPs in disease processes, and the development of new therapeutic approaches based on the modulation of PTP activity. Additionally, there is potential for the use of 3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide in combination with other drugs or therapies to enhance their efficacy or reduce toxicity.

Synthesis Methods

3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide can be synthesized using a variety of methods, including the reaction of 3,4-dichlorobenzoyl chloride with 3-fluoroaniline and potassium thiocyanate. Other methods include the reaction of 3,4-dichlorobenzoyl isothiocyanate with 3-fluoroaniline and the reaction of 3,4-dichlorobenzoic acid with thionyl chloride, followed by reaction with 3-fluoroaniline and potassium thiocyanate.

Scientific Research Applications

3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide has been used extensively in scientific research as a tool for investigating a variety of biological processes. One of the most significant applications of 3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide is in the study of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways, and 3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide has been shown to be a potent inhibitor of several PTPs.

properties

IUPAC Name

3,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2OS/c15-11-5-4-8(6-12(11)16)13(20)19-14(21)18-10-3-1-2-9(17)7-10/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXGZSIVTNENSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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